Cas no 4117-31-1 (ethyl (2S)-2-amino-3-hydroxypropanoate)
ethyl (2S)-2-amino-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- L-Serine, ethyl ester
- Ethyl serinate
- ETHYL SERINATE XHCL
- Ethyl L-serinate
- Serine, ethyl ester, L- (8CI)
- Serine,ethyl ester (6CI,7CI)
- ethyl (2S)-2-amino-3-hydroxypropanoate
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- MDL: MFCD08669751
- Inchi: InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1
- InChI Key: GKCXXDSWWDWUHS-BYPYZUCNSA-N
- SMILES: CCOC(=O)[C@H](CO)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
ethyl (2S)-2-amino-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-225747-0.05g |
ethyl (2S)-2-amino-3-hydroxypropanoate |
4117-31-1 | 95% | 0.05g |
$22.0 | 2024-06-20 | |
| Enamine | EN300-225747-0.1g |
ethyl (2S)-2-amino-3-hydroxypropanoate |
4117-31-1 | 95% | 0.1g |
$23.0 | 2024-06-20 | |
| Enamine | EN300-225747-0.25g |
ethyl (2S)-2-amino-3-hydroxypropanoate |
4117-31-1 | 95% | 0.25g |
$24.0 | 2024-06-20 | |
| Enamine | EN300-225747-0.5g |
ethyl (2S)-2-amino-3-hydroxypropanoate |
4117-31-1 | 95% | 0.5g |
$25.0 | 2024-06-20 | |
| Enamine | EN300-225747-1.0g |
ethyl (2S)-2-amino-3-hydroxypropanoate |
4117-31-1 | 95% | 1.0g |
$26.0 | 2024-06-20 | |
| Enamine | EN300-225747-2.5g |
ethyl (2S)-2-amino-3-hydroxypropanoate |
4117-31-1 | 95% | 2.5g |
$36.0 | 2024-06-20 | |
| Enamine | EN300-225747-5.0g |
ethyl (2S)-2-amino-3-hydroxypropanoate |
4117-31-1 | 95% | 5.0g |
$41.0 | 2024-06-20 | |
| Enamine | EN300-225747-10.0g |
ethyl (2S)-2-amino-3-hydroxypropanoate |
4117-31-1 | 95% | 10.0g |
$72.0 | 2024-06-20 | |
| Enamine | EN300-225747-1g |
ethyl (2S)-2-amino-3-hydroxypropanoate |
4117-31-1 | 1g |
$26.0 | 2023-09-15 | ||
| Enamine | EN300-225747-5g |
ethyl (2S)-2-amino-3-hydroxypropanoate |
4117-31-1 | 5g |
$41.0 | 2023-09-15 |
ethyl (2S)-2-amino-3-hydroxypropanoate Related Literature
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1. 260. Synthesis of some phosphorylated amino-hydroxy-acids and derived peptides related to the phosphoproteinsG. Riley,J. H. Turnbull,W. Wilson J. Chem. Soc. 1957 1373
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2. Towards a total synthesis of ulapualide A. Concise synthetic routes to the tris-oxazole ring system and tris-oxazole macrolide core in ulapualides, kabiramides, halichondramides, mycalolides and halishigamidesShital K. Chattopadhyay,James Kempson,Alan McNeil,Gerald Pattenden,Michael Reader,David E. Rippon,David Waite J. Chem. Soc. Perkin Trans. 1 2000 2415
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3. Synthesis and chemical reactivity of thiophenoxyphenylalanine bioisosteres, suitable synthons for the design of HIV protease inhibitorsG. Priem,L. Rocheblave,C. De Michelis,J. Courcambeck,J. L. Kraus J. Chem. Soc. Perkin Trans. 1 2000 819
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4. 753. Interaction between carbonyl groups and biologically essential substituents. Part V. The effect of ketones on further series of optically active amino-derivativesF. Bergel,Margaret A. Peutherer J. Chem. Soc. 1964 3965
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Wentao Lu,Xiuxiu Wang,Ru Cheng,Chao Deng,Fenghua Meng,Zhiyuan Zhong Polym. Chem. 2015 6 6001
Additional information on ethyl (2S)-2-amino-3-hydroxypropanoate
Comprehensive Overview of Ethyl (2S)-2-amino-3-hydroxypropanoate (CAS No. 4117-31-1): Properties, Applications, and Industry Insights
Ethyl (2S)-2-amino-3-hydroxypropanoate (CAS No. 4117-31-1), a chiral ester derivative of serine, is a versatile compound gaining traction in pharmaceutical synthesis, nutraceuticals, and specialty chemicals. Its unique stereochemical configuration and functional groups make it invaluable for asymmetric synthesis, particularly in producing optically active intermediates. This article explores its molecular characteristics, industrial applications, and answers trending queries like "How is ethyl (2S)-2-amino-3-hydroxypropanoate used in peptide synthesis?" or "What are the green chemistry alternatives for synthesizing CAS 4117-31-1?".
The compound’s molecular structure (C5H11NO3) features an ethyl ester group, an amino group, and a hydroxyl group, enabling diverse reactivity. Researchers highlight its role in synthesizing β-lactam antibiotics and non-proteinogenic amino acids, aligning with the growing demand for customized drug formulations. Recent studies also investigate its potential in biodegradable polymers, addressing sustainability concerns—a hot topic in green chemistry forums.
In the pharmaceutical sector, ethyl (2S)-2-amino-3-hydroxypropanoate serves as a precursor for L-serine analogs, critical in neurology and metabolic disorder treatments. Its high enantiomeric purity (>98% ee) ensures compliance with stringent regulatory standards, such as ICH Q7 guidelines. Industry reports reveal a 15% annual growth in demand for such chiral building blocks, driven by advancements in targeted drug delivery systems.
From a synthetic perspective, optimizing catalytic asymmetric hydrogenation for CAS 4117-31-1 production reduces reliance on hazardous reagents, resonating with ESG (Environmental, Social, Governance) goals. A 2023 Journal of Organic Chemistry study proposed a biocatalytic route using engineered enzymes, achieving a 92% yield—a breakthrough frequently searched as "enzyme-mediated synthesis of amino acid esters".
Beyond pharmaceuticals, this compound finds niche applications in cosmetic peptides (e.g., anti-aging serums) and flavor enhancers. Its water-soluble nature and low toxicity (LD50 >2000 mg/kg) make it suitable for consumer-safe formulations. Analytical techniques like HPLC and chiral GC ensure quality control, addressing common queries such as "How to analyze ethyl (2S)-2-amino-3-hydroxypropanoate purity?".
In conclusion, ethyl (2S)-2-amino-3-hydroxypropanoate exemplifies the intersection of chiral chemistry and sustainable innovation. As industries prioritize high-value intermediates and eco-friendly processes, this compound’s relevance will expand, supported by ongoing research and patent filings (e.g., WO2022156321A1). Its adaptability to continuous flow chemistry further positions it as a future-proof asset for fine chemical manufacturers.
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